molecular formula C13H17NO5 · C6H13N B612848 (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid CAS No. 253595-72-1

(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

Cat. No.: B612848
CAS No.: 253595-72-1
M. Wt: 366.46
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. Subsequent diastereoselective 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the enoate yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar enantioselective synthesis routes with optimization for large-scale production. The use of automated synthesis and purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar synthetic routes and applications.

    Fmoc-protected Garner’s aldehyde: A precursor used in the synthesis of (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as an intermediate in the synthesis of various biologically active molecules highlights its importance in medicinal chemistry .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXCJGLSFIOQNL-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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